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Application Notes
The incorporation of modified nucleotides into nucleic acid libraries is a powerful strategy to

enhance the chemical diversity of aptamers, often leading to improved binding properties such

as higher affinity and specificity. 7-deazaadenosine, a structural analog of adenosine where the

nitrogen at position 7 is replaced by a carbon atom, is a particularly useful modification in the

context of aptamer selection. This modification can alter the hydrogen bonding potential and

stacking interactions of the nucleobase, contributing to more effective binding to target

molecules, especially within hydrophobic pockets.[1][2]

The use of 7-deazaadenosine-modified nucleotides, such as 7-deaza-dATP, during the

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process allows for the

selection of aptamers with novel functionalities.[1] These modified aptamers have shown

significant promise in targeting proteins that are challenging for natural nucleic acid aptamers

due to the hydrophilic nature of the standard DNA backbone.[1][3] By introducing hydrophobic

moieties through modifications like 7-phenylbutyl-7-deazaadenine, it is possible to select for

aptamers that engage in hydrophobic interactions with the target protein, leading to a

substantial increase in binding affinity.[1][3]

Key Advantages of Using 7-Deazaadenosine in Aptamer Selection:
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Increased Binding Affinity: Modified aptamers containing 7-deazaadenosine derivatives have

demonstrated significantly higher binding affinities (in the low nanomolar range) compared to

their unmodified counterparts.[1][3]

Enhanced Hydrophobic Interactions: The modification allows for the introduction of

hydrophobic groups that can interact with hydrophobic pockets on target proteins, a type of

interaction less accessible to natural DNA or RNA.[1]

Expanded Chemical Diversity: The incorporation of 7-deazaadenosine expands the chemical

space of the aptamer library, increasing the probability of identifying high-affinity binders

against a wide range of targets.[2]

Potential for "Undruggable" Targets: This approach is particularly promising for developing

aptamers against difficult targets that have been challenging to address with traditional

aptamers or other affinity reagents.[1]

Quantitative Data Summary
The inclusion of 7-deazaadenosine modifications has been shown to dramatically improve the

binding affinities of aptamers for their targets. The following table summarizes the dissociation

constants (Kd) of modified aptamers compared to their natural counterparts for different protein

targets.
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Target Protein Aptamer Type
Dissociation
Constant (Kd)

Reference

Heat Shock Protein 70

(Hsp70)

Natural DNA Aptamer

(HSNat-2)
>5 µM [1][3]

Heat Shock Protein 70

(Hsp70)

7-phenylbutyl-7-

deazaadenine

Modified (HSc-2)

Low nanomolar range [1][3]

Heat Shock Protein 70

(Hsp70)

Natural DNA Aptamer

(HSNat-9)
>5 µM [3]

Heat Shock Protein 70

(Hsp70)

7-phenylbutyl-7-

deazaadenine

Modified (HSc-9)

Low nanomolar range [3]

β-secretase 1

(BACE1)

7-deazaadenine and

5-chlorouracil

Modified

10 nM [4]

Experimental Protocols
I. Synthesis of 7-Deazaadenosine-Modified dATP
For specialized applications, such as the introduction of a hydrophobic phenylbutyl group, a

modified 7-deaza-dATP can be synthesized. A general approach involves a Sonogashira

coupling reaction to attach the desired functional group at the 7-position of 7-iodo-7-deaza-2'-

deoxyadenosine, followed by reduction and phosphorylation to yield the triphosphate.[3]

II. Modified SELEX Protocol for 7-Deazaadenosine
Aptamer Selection
This protocol outlines a magnetic bead-based SELEX procedure incorporating a 7-

deazaadenosine-modified dATP.

1. Library Preparation and Initial Pool Generation:
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A single-stranded DNA (ssDNA) library is designed with a central random region flanked by

constant primer binding sites.

The initial modified library is generated by Polymerase Extension (PEX) from a 5'-

biotinylated ssDNA template. The PEX reaction mixture includes standard dNTPs and the 7-

deazaadenosine-modified dATP.[3]

The biotinylated template is then separated from the newly synthesized modified strand

using streptavidin-coated magnetic beads.

2. Counter-Selection (Negative Selection):

To minimize non-specific binding, the modified ssDNA library is incubated with magnetic

beads that do not have the target protein immobilized.

The supernatant containing the unbound sequences is collected for the positive selection

step.[3]

3. Positive Selection:

The target protein is immobilized on magnetic beads.

The ssDNA library from the counter-selection step is incubated with the target-coated beads

to allow for binding.[3]

4. Washing and Elution:

The beads are washed multiple times with a binding buffer to remove unbound and weakly

bound sequences.

The bound ssDNA aptamers are then eluted from the beads, typically by heat denaturation.

5. PCR Amplification:

The eluted ssDNA is amplified by PCR using a biotinylated forward primer and a

phosphorylated reverse primer.[3]

6. Single-Stranded DNA Generation:
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The double-stranded PCR product is treated with lambda exonuclease to digest the

phosphorylated strand, yielding the biotinylated, modified ssDNA for the next round of

selection.[3][5]

Alternatively, streptavidin beads can be used to capture the biotinylated strand, and the

complementary strand can be eluted with an alkaline solution.[6]

7. Iterative Rounds and Sequencing:

The process of counter-selection, positive selection, amplification, and ssDNA generation is

repeated for several rounds (e.g., 9 rounds) to enrich the pool with high-affinity binders.[1][3]

The enriched pool is then subjected to high-throughput sequencing to identify individual

aptamer candidates.

III. Binding Affinity Analysis
1. Bio-Layer Interferometry (BLI):

Biotinylated aptamers are immobilized on streptavidin-coated biosensors.

The biosensors are dipped into solutions containing varying concentrations of the target

protein.

The association and dissociation rates are measured in real-time to calculate the

dissociation constant (Kd).[3]

2. Fluorescent-Plate-Based Binding Assay:

The target protein is immobilized on the surface of a microplate.

Varying concentrations of fluorescently labeled aptamers are incubated in the wells.

After washing, the fluorescence intensity in each well is measured to determine the binding

affinity.[3]
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Caption: Modified SELEX workflow for 7-deazaadenosine aptamers.
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Caption: Logical flow of 7-deazaadenosine modification benefits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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